Azvudine hydrochloride
Description
Historical Context of Nucleoside Analog Antivirals and Anticancer Agents
The journey of nucleoside analogs in medicine has been transformative, marking significant milestones in the treatment of both viral diseases and cancer. nih.govresearchgate.net These synthetic compounds mimic natural nucleosides, the fundamental building blocks of DNA and RNA. numberanalytics.com This mimicry allows them to interfere with the replication processes of viruses and the division of cancer cells. researchgate.net
The development of nucleoside analogs began in the mid-20th century, initially for cancer chemotherapy. numberanalytics.comrsc.org Compounds like 5-Fluorouracil, approved in 1962, and later Cytarabine and Gemcitabine, became cornerstones in treating various cancers. rsc.orgnih.govmdpi.com These agents function by being incorporated into DNA or RNA, leading to chain termination or by inhibiting crucial enzymes involved in nucleic acid synthesis. mdpi.commdpi.com
The success of nucleoside analogs in oncology paved the way for their application in antiviral therapy. The discovery of Idoxuridine in 1959 for herpes simplex virus was an early breakthrough. elsevier.es However, it was the advent of Acyclovir in the 1970s that revolutionized antiviral treatment due to its high selectivity for virus-infected cells. elsevier.esnih.gov This led to the development of a wide array of antiviral nucleoside analogs, including Zidovudine (AZT) for HIV, Lamivudine (B182088) for HIV and hepatitis B, and Sofosbuvir for hepatitis C. numberanalytics.comnih.gov
The core principle behind their antiviral action is the inhibition of viral polymerases—enzymes that are distinct from their human counterparts, allowing for targeted therapy. wikipedia.orgnih.gov Once inside a cell, these analogs are phosphorylated to their active triphosphate form, which then competes with natural nucleotides for incorporation into the growing viral DNA or RNA chain, ultimately halting its elongation. nih.govtaylorfrancis.com
The following table provides a brief overview of key historical nucleoside analogs:
| Compound | Year of Significance | Primary Application |
| 5-Fluorouracil | 1962 | Cancer (Colon, Esophageal, etc.) rsc.org |
| Idoxuridine | 1959 | Antiviral (Herpes Simplex Virus) elsevier.es |
| Cytarabine | 1960s | Cancer (Leukemia) nih.govmdpi.com |
| Acyclovir | 1970s | Antiviral (Herpesviruses) elsevier.esnih.gov |
| Zidovudine (AZT) | 1980s | Antiviral (HIV) numberanalytics.com |
| Gemcitabine | 1990s | Cancer (Pancreatic, Lung, etc.) nih.govmdpi.com |
| Lamivudine | 1990s | Antiviral (HIV, Hepatitis B) numberanalytics.com |
| Sofosbuvir | 2013 | Antiviral (Hepatitis C) nih.gov |
Azvudine (hydrochloride) as a Research Focus: Emerging Antiviral and Anti-tumor Potential
Azvudine, a novel nucleoside reverse transcriptase inhibitor, has garnered significant attention for its broad-spectrum antiviral activity and emerging anti-tumor properties. drugbank.comfrontiersin.orgplos.org Initially developed for the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV), its potential has expanded to other viral infections and cancer. plos.orgwikipedia.org
Antiviral Research:
Azvudine has demonstrated potent inhibitory effects against a range of viruses. frontiersin.org It has shown high efficacy against HIV-1 and HIV-2, including drug-resistant strains. plos.orgglpbio.com Its antiviral activity extends to Hepatitis B Virus (HBV) and Enterovirus 71 (EV71). frontiersin.orgplos.org
More recently, Azvudine was investigated for its potential against SARS-CoV-2, the virus responsible for COVID-19. wikipedia.org It received conditional approval in China for the treatment of COVID-19. wikipedia.orgresearchgate.net Clinical studies have suggested that Azvudine can shorten the time to nucleic acid negativity and reduce viral load in patients with mild to moderate COVID-19. frontiersin.orgfrontiersin.orgnih.gov
Anti-tumor Research:
Beyond its antiviral applications, Azvudine is being explored for its anti-cancer potential. frontiersin.org Preclinical studies have indicated that Azvudine can inhibit the proliferation of various cancer cell lines. frontiersin.orgfrontiersin.org Research has shown its potential in treating hematological malignancies like lymphoma and leukemia, as well as solid tumors. genuine-bio.comhkexnews.hk In preclinical models of liver and colorectal cancer, a combination therapy of Azvudine and an anti-PD-1 antibody resulted in complete tumor remission. genuine-bio.comhkexnews.hk Furthermore, preclinical in vivo studies have demonstrated its inhibitory effects on non-small cell lung cancer (NSCLC). genuine-bio.comhkexnews.hk An investigational new drug (IND) application for Azvudine for solid tumors was approved in China in September 2024, and a Phase I clinical trial was initiated in January 2025. genuine-bio.comgenuine-bio.com
The following table summarizes the researched therapeutic potential of Azvudine:
| Therapeutic Area | Target | Key Research Findings |
| Antiviral | HIV-1, HIV-2 | Potent inhibition, including drug-resistant strains. plos.orgglpbio.com |
| Hepatitis B Virus (HBV) | Demonstrates antiviral activity. frontiersin.orgplos.org | |
| Hepatitis C Virus (HCV) | Initial development target. plos.orgwikipedia.org | |
| SARS-CoV-2 | Shortens viral clearance time in some studies. frontiersin.orgfrontiersin.org | |
| Anti-tumor | Hematological Malignancies | Inhibits proliferation of lymphoma and leukemia cell lines. genuine-bio.comhkexnews.hk |
| Solid Tumors (Liver, Colorectal) | Combination with anti-PD-1 showed complete remission in animal models. genuine-bio.comhkexnews.hk | |
| Non-Small Cell Lung Cancer (NSCLC) | Significant inhibitory effects in preclinical models. genuine-bio.comhkexnews.hk |
Research Significance and Mechanistic Exploration
The research significance of Azvudine lies in its dual-target mechanism and its potential to address drug resistance, a major challenge in antiviral and cancer therapies. wikipedia.orgdrugbank.comfrontiersin.org
Mechanism of Action:
As a nucleoside analog, the primary mechanism of Azvudine involves its incorporation into the growing viral nucleic acid chain, leading to premature termination of replication. drugbank.comfrontiersin.org To become active, Azvudine must be phosphorylated within the host cell to its triphosphate form. nih.govresearchgate.net This active metabolite then competes with natural nucleoside triphosphates for incorporation by viral polymerases, such as reverse transcriptase in HIV or RNA-dependent RNA polymerase (RdRp) in SARS-CoV-2. wikipedia.orgdrugbank.comresearchgate.net
What makes Azvudine particularly interesting is its dual-targeting capability. In the context of HIV, it not only inhibits reverse transcriptase but has also been reported to modulate the viral infectivity factor (Vif). wikipedia.org For SARS-CoV-2, it is believed to inhibit the RNA-dependent RNA polymerase (RdRp). wikipedia.org
In its anti-tumor activity, Azvudine is thought to inhibit the DNA synthesis of cancer cells. genuine-bio.com It can be incorporated into the DNA of tumor cells, causing chain termination and interfering with the activity of enzymes involved in nucleic acid synthesis. genuine-bio.com Furthermore, Azvudine may act as an immunomodulator, enhancing the anti-tumor immune response by increasing the number of CD4+ and CD8+ T cells in the tumor microenvironment. genuine-bio.comnih.gov
The following table outlines the proposed mechanisms of action for Azvudine:
| Therapeutic Area | Proposed Mechanism |
| Antiviral (General) | Inhibition of viral polymerases (e.g., reverse transcriptase, RdRp) leading to chain termination of viral nucleic acid synthesis. wikipedia.orgdrugbank.com |
| Antiviral (HIV) | Inhibition of reverse transcriptase and modulation of the Vif protein. wikipedia.org |
| Anti-tumor | Inhibition of DNA synthesis in tumor cells via incorporation and chain termination. genuine-bio.comgenuine-bio.com |
| Immunomodulation, including enhancement of T-cell infiltration in the tumor microenvironment. genuine-bio.comnih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-amino-1-[(2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN6O4.ClH/c10-5-6(18)9(3-17,14-15-12)20-7(5)16-2-1-4(11)13-8(16)19;/h1-2,5-7,17-18H,3H2,(H2,11,13,19);1H/t5-,6-,7+,9+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMLHJHSIBILJH-DBSFTZRASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClFN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Molecular Design Strategies
Synthetic Methodologies for Azvudine (hydrochloride)
The synthesis of Azvudine has been approached through various methods, often starting from ribonucleotides. drugapprovalsint.com One notable route involves a 15-step reaction sequence to achieve the target product. drugapprovalsint.com However, challenges in such lengthy syntheses, including the use of sterically hindered fluorinating reagents like DAST (diethylaminosulfur trifluoride), have prompted the development of more streamlined methods. drugapprovalsint.comgoogle.com
A more recent synthetic pathway has been disclosed that aims to be shorter and more efficient. google.com This method involves a series of reactions starting from a protected sugar intermediate. The key steps include hydroxyl substitution with iodine, an elimination reaction, and subsequent reactions to introduce the azide (B81097) group and the pyrimidine (B1678525) base. The final steps involve deprotection of the amino and hydroxyl groups to yield Azvudine. google.com This approach is designed to have a shorter synthesis route, milder reaction conditions, and better control over the reaction process. google.com
The general sequence of this synthetic method can be outlined as follows:
Fluorination: Introduction of a fluorine atom at the 2' position of the sugar ring.
Iodination: Hydroxyl substitution reaction to introduce an iodine atom.
Elimination: Formation of a double bond in the sugar ring through an elimination reaction.
Azide Introduction: Reaction with an azide source to install the crucial 4'-azido group.
Glycosylation: Coupling of the modified sugar with the cytosine base.
Deprotection: Removal of protecting groups to yield the final compound, Azvudine. google.com
A patented synthetic method provides specific catalysts and reaction temperatures for several key steps, aiming for a more controlled and efficient process. google.com The conditions for the multi-step synthesis are detailed to ensure reproducibility and scalability.
| Reaction Step | Catalyst/Reagent | Reaction Temperature |
|---|---|---|
| Fluorination (Preparation of Compound 4) | Tetrabutylammonium fluoride (B91410) or DAST | -50 to 0 °C |
| Hydroxyl Substitution (Preparation of Compound 5) | Imidazole and Triphenylphosphine | 20 to 80 °C |
| Elimination (Preparation of Compound 6) | 1,8-Diazabicycloundec-7-ene | 40 to 100 °C |
| Azide Introduction (Preparation of Compound 7) | - | -20 to 10 °C |
| Iodine Substitution (Preparation of Compound 8) | Silver acetate | 20 to 50 °C |
| Deprotection (Preparation of Compound 9 - Azvudine) | Triethylamine, Sodium hydroxide, Sodium methoxide, or Sodium ethoxide | 50 to 100 °C |
This table summarizes reaction conditions disclosed in a patent for the synthesis of Azvudine, illustrating the optimized parameters for each key transformation. google.com
The biological activity of nucleoside analogs like Azvudine is highly dependent on their stereochemistry. The specific spatial arrangement of substituents on the furanose sugar ring dictates how the molecule interacts with target enzymes. The IUPAC name for Azvudine, 4-Amino-1-[(2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one, precisely defines the required stereoisomer. wikipedia.org
Achieving the correct stereochemistry at multiple chiral centers is a significant challenge in synthesis. For nucleosides, controlling the stereochemistry at the anomeric carbon (C1') is particularly critical, determining whether the α- or β-anomer is formed. nih.gov β-Nucleosides are predominantly the biologically active forms and are the standard for antiviral and antitumor drugs. nih.gov
General strategies for stereochemical control in nucleoside synthesis often rely on the use of chiral catalysts or auxiliaries. An innovative approach involves an additive-controlled stereodivergent iodocyclization method. nih.gov This technique allows for the selective synthesis of either α- or β-nucleosides by simply changing the additive (e.g., NaI for β-nucleosides; PPh3S for α-nucleosides) while using the same chiral phosphine (B1218219) catalyst. nih.gov While this specific method has been used to synthesize other nucleoside analogs like stavudine (B1682478) and molnupiravir, the underlying principle of using specific reagents and catalysts to direct the stereochemical outcome is fundamental to the synthesis of a specific stereoisomer like Azvudine. nih.gov
Design Principles of Nucleoside Analogs for Biological Activity
Nucleoside analogs are a cornerstone of antiviral therapy. nih.gov Their design is based on the principle of molecular mimicry. They are structurally similar to natural nucleosides, which allows them to be recognized and processed by viral enzymes, particularly polymerases. nih.govnih.gov However, key structural modifications prevent the completion of viral DNA or RNA replication. nih.gov
The development of Azvudine followed this paradigm. Its synthesis originated from the structural modification and optimization of a preceding anti-HIV inhibitor, RO-9187. frontiersin.org The core design principles include:
Targeting Viral Polymerase: The primary target for many nucleoside analogs is the viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase. researchgate.netpharmacyfreak.com These enzymes are essential for viral replication and are sufficiently different from human polymerases to allow for selective targeting.
Chain Termination: A common mechanism of action is chain termination. After being phosphorylated by host cell kinases to its active triphosphate form, the analog is incorporated into the growing viral nucleic acid chain. nih.gov The structural modification, such as the lack of a 3'-hydroxyl group in many early analogs or the presence of a 4'-azido group in Azvudine, prevents the addition of the next nucleotide, thus halting replication.
Structural Modifications: Small changes to the sugar moiety or the nucleobase can have profound effects on biological activity. nih.gov Modifications to the sugar scaffold can include adding or removing substituents (like the 2'-fluoro and 4'-azido groups in Azvudine), changing the ring size, or using acyclic scaffolds. nih.gov These changes are intended to enhance binding to the viral enzyme, increase stability, or improve pharmacokinetic properties. The 4′-azido substitution, for instance, was shown to confer significant anti-HIV activity. frontiersin.org
Strategies for Derivatization and Analog Generation
To improve the therapeutic efficacy of nucleoside analogs, medicinal chemists employ various strategies for derivatization and the generation of new analogs. These strategies aim to overcome limitations such as poor bioavailability, rapid metabolism, or the development of drug resistance. scielo.br
One common approach is the development of prodrugs, where the parent drug is chemically modified to enhance its delivery or cellular uptake. scielo.br A frequent site for modification in nucleoside analogs is the 5'-hydroxyl group of the sugar. scielo.brresearchgate.net For example, derivatives of Zidovudine (AZT) have been prepared by derivatizing the 5'-OH to create 5'-O-carbamates or 5'-O-tosylates. scielo.brresearchgate.net These modifications are designed to be cleaved by cellular enzymes, releasing the active drug intracellularly. scielo.br
Azvudine itself possesses a chemical handle that is highly suitable for generating derivatives: the azide group. The azide functional group makes Azvudine a reagent for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. drugapprovalsint.commedchemexpress.combioscience.co.uk These reactions are highly efficient and specific, allowing for the covalent linking of Azvudine to other molecules containing alkyne groups. This opens up possibilities for creating a wide range of analogs, such as:
Conjugates with targeting moieties to direct the drug to specific cells or tissues.
Dimers or oligomers with potentially enhanced antiviral activity.
Fluorescently labeled probes for mechanistic studies.
This inherent chemical reactivity provides a versatile platform for structure-activity relationship (SAR) studies and the development of next-generation analogs with improved properties. nih.gov
Elucidation of Molecular Mechanisms of Action
Intracellular Phosphorylation and Activation
Like many nucleoside antiviral drugs, Azvudine is a prodrug that must be metabolically activated within the host cell to exert its therapeutic effect. nih.govnih.gov This activation process is a critical first step in its mechanism of action.
Upon entering a host cell, Azvudine, chemically known as 2'-deoxy-2'-β-fluoro-4'-azidocytidine (FNC), undergoes a series of phosphorylation steps catalyzed by host cell kinases. patsnap.comnih.govnih.gov This enzymatic process converts Azvudine into its pharmacologically active moiety, Azvudine triphosphate (FNC-TP). patsnap.comnih.gov The initial phosphorylation is mediated by deoxycytidine kinase, for which Azvudine is an excellent substrate. nih.gov Subsequent kinases complete the conversion to the triphosphate form. clinpgx.orgnih.gov This active compound, FNC-TP, is structurally similar to natural nucleosides and serves as the key effector molecule that interferes with viral replication. nih.govpatsnap.com The active triphosphate form has been observed to accumulate primarily in the thymus and peripheral blood mononuclear cells (PBMCs). nih.govfrontiersin.org
Inhibition of Viral Replication Enzymes
The primary antiviral mechanism of Azvudine's active form, FNC-TP, is the competitive inhibition of viral polymerases, which are essential enzymes for the replication of the viral genome. nih.govpatsnap.commdpi.com
In the context of Human Immunodeficiency Virus Type 1 (HIV-1), FNC-TP targets the viral enzyme reverse transcriptase (RT). patsnap.comnih.gov FNC-TP competes with the natural deoxynucleotide counterparts for incorporation into the growing viral DNA chain during the reverse transcription process. clinpgx.orgdrugbank.com Once incorporated, the modified structure of Azvudine prevents the formation of the essential 5' to 3' phosphodiester bond required for DNA chain elongation. patsnap.comclinpgx.orgdrugbank.com This leads to the premature termination of the DNA strand, effectively halting the synthesis of viral DNA and preventing the integration of the viral genome into the host cell's DNA. patsnap.comdrugbank.com This chain termination mechanism is a hallmark of many nucleoside reverse transcriptase inhibitors (NRTIs). clinpgx.orgdrugbank.com Azvudine has demonstrated potent inhibition of HIV-1, with EC₅₀ values ranging from 0.03 to 6.92 nM. nih.govtargetmol.com
Azvudine has also been identified as an inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of the viral RNA genome. nih.govresearchgate.netnih.gov The active metabolite, FNC-TP, is incorporated into the nascent viral RNA strand by the RdRp. nih.govfrontiersin.orgnih.gov This incorporation leads to the termination of RNA synthesis, thereby disrupting the production of new viral genomes and inhibiting viral replication. nih.govresearchgate.netfrontiersin.org However, some research indicates that FNC-TP is a poor substrate for the SARS-CoV-2 RdRp compared to other viral polymerases, suggesting that its clinical effects may also involve other mechanisms. nih.gov
Table 1: In Vitro Inhibitory Activity of Azvudine against SARS-CoV-2
| Parameter | Value | Cell/Virus Type |
|---|---|---|
| EC₅₀ | 1.2 - 4.3 µM | Dependent on virus or cell type |
| Selection Index (SI) | 15 - 83 | Dependent on virus or cell type |
Data sourced from nih.govfrontiersin.org
The antiviral spectrum of Azvudine extends to hepatitis viruses. nih.govnih.gov It has shown activity against both Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV). nih.govtargetmol.com The mechanism of action is believed to involve the inhibition of the respective viral polymerases. For HCV, an RNA virus, FNC-TP targets the RNA-dependent RNA polymerase (RdRp), similar to its action against SARS-CoV-2. patsnap.com Studies comparing the efficiency of FNC-TP incorporation across different viral polymerases found that it was a more efficient substrate for HIV-1 RT and HCV RdRp than for the RdRp of other RNA viruses like SARS-CoV-2. nih.gov The specific inhibitory action against the HBV polymerase, a reverse transcriptase, contributes to its anti-HBV activity. nih.gov
Table 2: Comparative Efficiency of FNC-TP Incorporation by Viral Polymerases
| Viral Polymerase | Relative Efficiency of Incorporation |
|---|---|
| HIV-1 Reverse Transcriptase (RT) | Highest |
| Hepatitis C Virus (HCV) RdRp | High |
| Respiratory Syncytial Virus (RSV) RdRp | Moderate |
| Dengue Virus type 2 (DENV-2) RdRp | Low |
| SARS-CoV-2 RdRp | Lowest |
Data hierarchy sourced from nih.gov
Modulation of Host Cellular Pathways
Research indicates that Azvudine and its active triphosphate form are primarily distributed to and concentrated in the thymus, a key organ of the immune system. nih.govnih.gov This tissue-specific accumulation suggests an immune-targeting feature, potentially boosting the host's immune response against viral infections. nih.govnih.gov In studies involving rhesus macaque models infected with SARS-CoV-2, Azvudine treatment was shown to recuperate the thymus and improve lymphocyte profiles, alleviating inflammation and organ damage. nih.govfrontiersin.org
Furthermore, network pharmacology and molecular docking studies have explored potential interactions between Azvudine and various host proteins. These computational analyses identified several potential host targets, including MMP9, ALB, AKT1, EGFR, and RHOA, and suggested that Azvudine may influence signaling pathways such as the T cell receptor signaling pathway and others related to inflammation and cellular processes. tmrjournals.com Azvudine has also been noted to modulate the expression of P-glycoprotein (P-gp), which could influence its therapeutic effects and safety profile. frontiersin.orgnih.gov These findings suggest that Azvudine's antiviral activity may be supplemented by its effects on host immune function and other cellular pathways. tmrjournals.comuab.cat
Table 3: Compound Names Mentioned
| Compound Name | Abbreviation/Alternate Name |
|---|---|
| Azvudine | FNC, 2'-deoxy-2'-β-fluoro-4'-azidocytidine, RO-0622 |
| Azvudine triphosphate | FNC-TP |
| Lamivudine (B182088) | 3TC |
| Emtricitabine | FTC |
| Zidovudine | AZT, 3′-azido-3′-deoxythymidine |
| Zidovudine monophosphate | ZDV-MP |
| Zidovudine triphosphate | ZDV-TP |
| Remdesivir | |
| Molnupiravir | |
| Nirmatrelvir | |
| Ritonavir | |
| GS-441524 |
Impact on P-glycoprotein Expression
Azvudine has been shown to modulate the expression of several proteins, including P-glycoprotein (P-gp). drugbank.com P-glycoprotein is a well-characterized ATP-binding cassette (ABC) transporter that functions as a drug efflux pump, often contributing to multidrug resistance in cancer cells by actively transporting a wide range of xenobiotics out of the cell. Some studies indicate that Azvudine can modulate the expression of P-gp, MRP2, and BCRP, and in one instance, it was observed to increase the activity of P-gp. drugbank.com This modulation of P-glycoprotein expression may have implications for its therapeutic efficacy and potential drug interactions. nih.govfrontiersin.org
| Protein | Effect of Azvudine | Reference |
| P-glycoprotein (P-gp) | Modulation of expression; potential increase in activity | drugbank.comnih.gov |
| MRP2 | Modulation of expression | drugbank.com |
| BCRP | Modulation of expression | drugbank.com |
Anti-tumor Mechanisms: Inhibition of DNA Synthesis and Cell Cycle Arrest in Cancer Cells
Azvudine demonstrates a dual anti-tumor mechanism, directly inhibiting cancer cell proliferation and modulating the immune system to enhance anti-tumor responses. genuine-bio.com As a nucleoside analogue, Azvudine interferes with DNA synthesis in tumor cells. genuine-bio.com Following phosphorylation within the cell, its triphosphate form is incorporated into the growing nucleic acid chain, leading to chain termination and thereby suppressing the growth and proliferation of cancer cells. genuine-bio.com This mechanism involves the competitive inhibition of DNA polymerase. genuine-bio.com
The anti-tumor effects of Azvudine are also linked to the expression of deoxycytidine kinase (dCK), a rate-limiting enzyme responsible for its activation through phosphorylation. genuine-bio.comaacrjournals.org Consequently, tumors with high dCK expression, such as lymphoma, are particularly sensitive to Azvudine. genuine-bio.com
| Mechanism | Description | Key Molecules Involved |
| Inhibition of DNA Synthesis | Acts as a nucleoside analogue, gets incorporated into the DNA chain, and causes termination. | DNA polymerase |
| Cell Cycle Arrest | Induces arrest in the G1 and S phases of the cell cycle. | Cell cycle regulatory proteins |
| Dependence on dCK | Requires phosphorylation by deoxycytidine kinase (dCK) for activation. | Deoxycytidine kinase (dCK) |
Immunomodulatory Effects (e.g., myeloid-derived suppressor cell reduction, T-cell and NK cell promotion)
Beyond its direct cytotoxic effects on cancer cells, Azvudine functions as an immunomodulator, significantly altering the tumor microenvironment to favor an anti-tumor immune response. aacrjournals.orggenuine-bio.com A key aspect of this immunomodulatory activity is the substantial reduction in the levels of myeloid-derived suppressor cells (MDSCs) within the tumor microenvironment. aacrjournals.orggenuine-bio.com MDSCs are a heterogeneous population of immature myeloid cells known to suppress T-cell responses and promote tumor progression. nih.gov
By reducing the population of both monocytic-MDSCs (M-MDSCs) and polymorphonuclear-MDSCs (PMN-MDSCs), Azvudine helps to alleviate the immunosuppressive nature of the tumor microenvironment. aacrjournals.org Concurrently, it promotes the infiltration and proliferation of crucial immune effector cells, including CD8+ T cells, CD4+ T cells, and natural killer (NK) cells. aacrjournals.orggenuine-bio.com This shift from a "cold" (immunosuppressed) to a "hot" (immunoactive) tumor microenvironment enhances the body's ability to recognize and eliminate cancer cells. aacrjournals.org Additionally, Azvudine can trigger immunogenic cell death (ICD) in tumor cells, leading to the release of damage-associated molecular patterns (DAMPs) that further stimulate innate and adaptive immune responses. aacrjournals.org
| Immune Cell Type | Effect of Azvudine | Consequence |
| Myeloid-Derived Suppressor Cells (MDSCs) | Significant reduction | Alleviation of immunosuppression in the tumor microenvironment |
| CD8+ T cells | Promotes infiltration and proliferation | Enhanced cytotoxic T-lymphocyte response against tumor cells |
| CD4+ T cells | Promotes infiltration and proliferation | Enhanced helper T-cell response, supporting overall anti-tumor immunity |
| Natural Killer (NK) cells | Promotes infiltration and proliferation | Enhanced innate immune surveillance and killing of tumor cells |
Dual-Targeting Mechanisms (e.g., RdRp-NiRAN/JAK1)
In the context of viral infections, particularly COVID-19, Azvudine has been identified as a dual-target drug. nih.govacs.org It targets both the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2 and the human Janus kinase 1 (JAK1). nih.govacs.org The N-terminal nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of the viral RdRp, which is essential for viral replication, shares structural similarities with JAK1. nih.govacs.org
Theoretical and experimental studies have shown that Azvudine exhibits strong binding affinities to both the NiRAN domain and JAK1. nih.govacs.org By inhibiting the RdRp-NiRAN domain, Azvudine directly interferes with viral RNA synthesis and replication. google.comthailandmedical.news Simultaneously, its inhibition of JAK1, a key component of inflammatory signaling pathways, exerts an immunosuppressive effect that can help to mitigate the severe inflammatory response often associated with COVID-19. nih.govacs.org This dual-targeting mechanism of inhibiting both viral replication and the host's inflammatory response is a novel approach to treating COVID-19. nih.gov
Prevention of Vif-induced A3G Degradation in HIV-1
In the context of HIV-1 infection, Azvudine has a unique mechanism of action that involves the host's intrinsic antiviral defenses. wikipedia.org Human cells possess an antiviral protein called APOBEC3G (A3G), a cytidine (B196190) deaminase that can be incorporated into budding virions and induce lethal hypermutations in the viral DNA during reverse transcription. nih.govnih.gov To counteract this, HIV-1 encodes the Viral infectivity factor (Vif) protein, which targets A3G for proteasomal degradation, thereby protecting the virus. nih.govnih.govmdpi.com
Azvudine is described as a dual reverse transcriptase and Vif inhibitor. wikipedia.org By inhibiting the function of Vif, Azvudine prevents the degradation of A3G. mdpi.com This allows for the preservation of A3G's antiviral activity, enabling it to be packaged into new HIV-1 virions and subsequently inhibit viral replication. This mechanism of action, which restores a natural host defense mechanism, represents a significant strategy in anti-HIV therapy. nih.gov
Preclinical Antiviral and Anti Tumor Efficacy Assessment
In Vitro Antiviral Spectrum and Potency
In laboratory settings, Azvudine has been shown to inhibit the replication of a range of viruses. nih.gov Its activity is quantified by its half-maximal effective concentration (EC50), which indicates the concentration of the drug that inhibits 50% of viral replication, and its selectivity index (SI), a ratio that measures the drug's specificity for antiviral activity over cellular toxicity.
Azvudine has shown potent inhibitory effects against several viruses. It is particularly potent against Human Immunodeficiency Virus type 1 (HIV-1) and type 2 (HIV-2). targetmol.comnih.gov The EC50 values for HIV-1 have been reported to be in the range of 0.03 to 6.92 nM. targetmol.com For HIV-2, the EC50 values range from 0.018 to 0.025 nM. targetmol.com
The compound has also demonstrated activity against coronaviruses. For SARS-CoV-2, the EC50 of Azvudine's monophosphate analog is reported to be between 1.2 and 4.3 μM, with the specific value depending on the cell type used in the assay. researchgate.net In Calu-3 human lung adenocarcinoma cells, the EC50 was 1.2 μM. researchgate.net For the common human coronavirus HCoV-OC43, the EC50 has also been noted within this 1.2 to 4.3 μM range. researchgate.net
Furthermore, Azvudine is recognized for its broad-spectrum antiviral properties, which include activity against Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and Enterovirus 71 (EV71), though specific EC50 values from the conducted research were not detailed. nih.govnih.govfrontiersin.org
| Virus | Half-maximal Effective Concentration (EC50) | Cell Line |
|---|---|---|
| HIV-1 | 0.03 - 6.92 nM | Various |
| HIV-2 | 0.018 - 0.025 nM | Various |
| SARS-CoV-2 | 1.2 µM | Calu-3 |
| SARS-CoV-2 | 4.31 µM | Vero E6 |
| HCoV-OC43 | 1.2 - 4.3 µM | Various |
| HBV | Activity demonstrated | Not specified |
| HCV | Activity demonstrated | Not specified |
| EV71 | Activity demonstrated | Not specified |
The selectivity index (SI) is a critical measure of an antiviral compound's therapeutic window. For Azvudine's monophosphate analog, the SI against SARS-CoV-2 and HCoV-OC43 has been reported to be in the range of 15 to 83. researchgate.net Specifically, in Vero E6 cells infected with SARS-CoV-2, the SI was 15.35, while in Calu-3 cells, a higher SI of 83 was observed. researchgate.net Studies on its anti-HIV activity have noted its low cytotoxicity, which suggests a high selectivity index. nih.gov
A significant feature of Azvudine is its efficacy against drug-resistant viral strains. In the context of HIV, it has demonstrated potent inhibition of nucleoside reverse transcriptase inhibitor (NRTI)-resistant strains, such as L74V and T69N. targetmol.comnih.gov Even though the M184V mutation can reduce its susceptibility by approximately 250-fold, Azvudine remains active in the nanomolar range against this mutant. targetmol.comnih.gov Research suggests that the M184I mutation is the key mutation associated with Azvudine treatment in vitro. targetmol.comnih.gov Furthermore, Azvudine has shown sensitivity against protease inhibitor (PI)-resistant and fusion inhibitor (FI)-resistant HIV-1 strains. wikipedia.orgnih.gov
Regarding SARS-CoV-2, Azvudine has been found to be safe and effective in treating infections caused by Omicron subvariants. drugbank.com
In Vivo Antiviral Efficacy in Animal Models
The preclinical assessment of Azvudine has extended to animal models to evaluate its efficacy in a living organism.
In a rat model of SARS-CoV-2, oral administration of Azvudine revealed a significant thymus-homing characteristic. researchgate.net The active form of the drug, Azvudine triphosphate, was found to concentrate in the thymus and peripheral blood mononuclear cells (PBMCs). researchgate.net This targeted distribution is suggested to be a key part of its mechanism of action. researchgate.net
The duck HBV model is a recognized and useful tool for the in vivo evaluation of anti-HBV compounds. nih.gov While Azvudine has demonstrated activity against HBV in vitro, specific efficacy data from a duck HBV model was not available in the reviewed literature. nih.govnih.gov
Studies in rhesus macaques infected with SARS-CoV-2 have shown that treatment with Azvudine reduced the viral load. mdpi.comascletis.com Beyond viral load reduction, the treatment also led to the recuperation of the thymus, improved lymphocyte profiles, and alleviated inflammation and organ damage. researchgate.netascletis.com Chest X-rays of the treated monkeys also showed a reduction in ground-glass opacities. researchgate.netascletis.com
In dog models, Azvudine has been noted for its excellent absolute oral bioavailability. nih.govdrugbank.com
Preclinical In Vitro and In Vivo Anti-tumor Activity
Azvudine (FNC), a novel cytidine (B196190) analogue, has demonstrated significant anti-tumor properties in a range of preclinical studies. Its activity has been observed in various cancer cell lines and animal xenograft models, indicating a potential for therapeutic applications in oncology. The mechanisms underlying its anticancer effects are multifaceted, involving the inhibition of cancer cell proliferation, induction of apoptosis, and modulation of key signaling pathways involved in metastasis.
Inhibition of Proliferation and Induction of Apoptosis in Cancer Cell Lines (e.g., hepatocellular carcinoma, lung cancer, hematological tumor cell lines)
Preclinical in vitro studies have consistently shown Azvudine's ability to curb cell proliferation, trigger cell cycle arrest, and promote apoptosis across diverse human cancer cell lines.
Hepatocellular Carcinoma (HCC): Azvudine has shown marked inhibitory effects against HCC cell lines. Research has demonstrated that it significantly inhibits the proliferation of Huh7, Hep3b, and H22 liver cancer cells. Further assays revealed that Azvudine markedly reduces the number of colonies formed by Hep3b and Huh7 cells and significantly diminishes the invasive capabilities of these cells. Studies focusing on the Huh7 cell line also found that Azvudine inhibits cell migration.
Lung Cancer: The anti-proliferative effects of Azvudine extend to lung cancer. The compound has been shown to inhibit the proliferation of non-small-cell lung cancer (NSCLC) and lung adenocarcinoma cell lines, including NCI-H1975 and NCI-H82. Beyond inhibiting proliferation, Azvudine also suppresses adhesion, migration, and invasion of NSCLC cell lines.
Hematological Tumor Cell Lines: Azvudine has demonstrated efficacy against various hematological malignancies. Studies have reported its activity in suppressing the proliferation and growth of B-cell non-Hodgkin's lymphoma cell lines. In aggressive non-Hodgkin lymphoma cell lines such as Raji and JeKo-1, Azvudine was found to inhibit adhesion, migration, and invasion. Furthermore, its effectiveness has been noted in acute myeloid leukemia cell lines.
| Cancer Type | Cell Lines | Observed Effects | Source |
|---|---|---|---|
| Hepatocellular Carcinoma | Huh7, Hep3b, H22 | Inhibition of proliferation, colony formation, invasion, and migration. | |
| Lung Cancer | NCI-H1975, NCI-H82, H460 | Inhibition of proliferation, adhesion, migration, and invasion. | |
| Hematological Malignancies | Raji, JeKo-1 (Non-Hodgkin's Lymphoma), Acute Myeloid Leukemia cell lines | Inhibition of proliferation, adhesion, migration, and invasion. |
Efficacy in Animal Models of Cancer (e.g., H22 cell-induced tumor growth in mice, liver cancer, colorectal cancer, non-small cell lung cancer, lymphoma, myeloma, acute leukemia models)
The anti-tumor effects of Azvudine observed in vitro have been substantiated by numerous in vivo animal model studies.
H22 Cell-Induced Tumor Growth in Mice: In BALB/c mice with subcutaneously induced tumors from H22 cells, Azvudine treatment led to a significantly lower tumor growth rate and reduced average tumor weight compared to control groups. Immunohistochemistry analysis of these tumors revealed weaker staining for the proliferation markers Ki-67 and PCNA in the Azvudine-treated group, confirming its anti-proliferative effect in vivo.
Liver Cancer: Beyond the H22 model, Azvudine has shown efficacy in other preclinical models of liver cancer. In a chemically-induced model of hepatocellular carcinoma using diethylnitrosamine (DEN) in C57 mice, Azvudine treatment was shown to affect tumor formation and reduce the number of tumors. It has been demonstrated to directly inhibit HCC proliferation, leading to a reduction in tumor volume and weight in preclinical models.
Colorectal Cancer: The CT-26 syngeneic model, which utilizes a murine colorectal carcinoma cell line, has been employed to study the immunomodulatory effects of Azvudine. Research indicates that Azvudine can alter the tumor microenvironment in this model, suggesting a potential mechanism for its anti-tumor activity.
Non-Small Cell Lung Cancer (NSCLC): Preclinical evidence supports the efficacy of Azvudine in NSCLC models, where it has been shown to inhibit both tumor proliferation and metastasis in vivo.
Hematological Malignancies: Azvudine's effectiveness has been demonstrated in xenograft models of hematological cancers. For instance, in severe combined immunodeficiency (SCID) mice with mantle cell lymphoma, Azvudine showed anti-tumor activity. Its efficacy has also been noted in mouse xenograft models for non-Hodgkin lymphomas and acute myeloid leukemia.
| Cancer Type | Animal Model | Key Findings | Source |
|---|---|---|---|
| Hepatocellular Carcinoma | H22 cell-induced tumor in BALB/c mice | Reduced tumor growth rate and weight; decreased Ki-67 and PCNA expression. | |
| Liver Cancer | DEN-induced HCC in C57 mice | Reduced tumor count and volume. | |
| Colorectal Cancer | CT-26 syngeneic model | Modulation of the tumor microenvironment. | |
| Non-Small Cell Lung Cancer | In vivo models | Inhibition of proliferation and metastasis. | |
| Hematological Malignancies | Xenograft models (e.g., mantle cell lymphoma in SCID mice) | Demonstrated anti-tumor activity. |
Tumor Growth Inhibition Rates and Remission in Preclinical Models
Studies have not only demonstrated tumor growth inhibition but have also reported instances of complete tumor remission in preclinical models, particularly when Azvudine is used in combination with immunotherapy.
In both H22 (liver cancer) and CT-26 (colorectal cancer) in vivo models, a combination therapy of Azvudine and a PD-1 inhibitor resulted in the complete regression of tumors in every animal tested. This suggests a powerful synergistic effect where Azvudine may remodel the tumor microenvironment from an immunosuppressive ('cold') state to an immune-active ('hot') state, thereby enhancing the efficacy of checkpoint inhibitors.
Similarly, other preclinical studies focusing on liver cancer have reported that combining Azvudine with PD-1 immunotherapy can produce complete remission (CR) in animal models. In monotherapy studies, such as the H22 cell-induced tumor model, Azvudine significantly slowed the tumor growth rate and reduced the final tumor weight compared to controls. Likewise, in the DEN-induced liver cancer model, Azvudine treatment led to a significant reduction in the number of tumors observed.
Pharmacokinetic and Drug Interaction Research Preclinical Focus
Pharmacokinetics in Animal Models
Preclinical studies in rats and dogs have been instrumental in characterizing the absorption, distribution, metabolism, and excretion (ADME) of Azvudine.
Azvudine demonstrates favorable oral absorption in preclinical animal models. Studies in both rats and dogs have established a high oral bioavailability, with one source citing 83% and another noting 82.7% in a dog model. wikipedia.orgnih.gov
Following oral administration in rats, Azvudine exhibits a unique and significant distribution profile, with a pronounced tendency to accumulate in lymphoid tissues. nih.gov The highest concentration of the compound is found in the thymus, followed by the spleen, with lower levels detected in the heart, liver, and lungs. nih.gov This thymus-homing characteristic is a key aspect of its preclinical profile. nih.govnih.gov In terms of excretion, animal studies have shown that Azvudine can be excreted in rat breast milk. wikipedia.org While clinical data provides further context, preclinical findings in rats suggest renal excretion is a significant pathway. nih.govnih.gov
Preclinical Pharmacokinetic Parameters of Azvudine
| Parameter | Animal Model | Finding | Source(s) |
|---|---|---|---|
| Oral Bioavailability | Rat, Dog | ~83% | wikipedia.org |
| Oral Bioavailability | Dog | 82.7% | nih.gov |
| Peak Distribution | Rat | Highest concentration in the thymus, followed by the spleen. | nih.gov |
| Excretion Route | Rat | Excreted in breast milk. | wikipedia.org |
| Protein Binding | Rat, Dog | Low plasma protein binding. | nih.gov |
Azvudine functions as a prodrug, meaning it is administered in an inactive form and must be metabolized within the body to exert its therapeutic effect. nih.gov The primary metabolic pathway is intracellular phosphorylation. nih.gov Cellular kinases convert Azvudine sequentially into its monophosphate, diphosphate, and ultimately its active triphosphate metabolite, Azvudine triphosphate. nih.govnih.gov This active form is responsible for the compound's antiviral activity by inhibiting viral enzymes like reverse transcriptase and RNA-dependent RNA polymerase (RdRp). nih.gov
In addition to intracellular activation, some evidence from non-human models points towards hepatic metabolism involving the cytochrome P450 system, specifically the CYP3A enzyme. wikipedia.org
A critical aspect of the efficacy of nucleoside analogs like Azvudine is the concentration and retention of the active triphosphate form within target cells. nih.gov Preclinical research in rats has shown that following oral administration, Azvudine triphosphate becomes concentrated in the thymus. nih.govnih.gov Furthermore, the phosphorylated metabolites of Azvudine, including the active triphosphate form, are readily detectable in peripheral blood mononuclear cells (PBMCs), which are key cells in the immune system. nih.gov This indicates effective phosphorylation of Azvudine within these target immune cells. nih.gov
Preclinical Drug-Drug Interaction Studies
Preclinical research has explored the potential for Azvudine to be used in combination therapies, revealing synergistic effects with both antiviral and anti-tumor agents.
In vitro studies have demonstrated that Azvudine has a strong potential for synergistic activity when combined with other antiretroviral drugs. Research has shown that it acts synergistically with six FDA-approved anti-HIV drugs. This effect was observed in both HIV-1 infected C8166 T-cell lines and in human peripheral blood mononuclear cells (PBMCs). The approved drugs tested in these combination studies cover various classes of antiretroviral agents.
In Vitro Synergism of Azvudine with Approved Antiretroviral Drugs
| Combination Drug | Drug Class | Cell System | Observed Effect | Source(s) |
|---|---|---|---|---|
| Lamivudine (B182088) | NRTI | C8166, PBMC | Synergism | wikipedia.org |
| Tenofovir | NtRTI | C8166, PBMC | Synergism | wikipedia.org |
| Efavirenz | NNRTI | C8166, PBMC | Synergism | wikipedia.org |
| Nevirapine | NNRTI | C8166, PBMC | Synergism | wikipedia.org |
| Lopinavir | Protease Inhibitor | C8166, PBMC | Synergism | wikipedia.org |
| Ritonavir | Protease Inhibitor | C8166, PBMC | Synergism | wikipedia.org |
NRTI: Nucleoside Reverse Transcriptase Inhibitor; NtRTI: Nucleotide Reverse Transcriptase Inhibitor; NNRTI: Non-Nucleoside Reverse Transcriptase Inhibitor
Azvudine has also been investigated for its immunomodulatory and anti-tumor properties, particularly in combination with cancer immunotherapies. Preclinical studies in mouse syngeneic tumor models have revealed a powerful synergistic effect when Azvudine is combined with an anti-PD-1 antibody, a type of immune checkpoint inhibitor. nih.gov
In both H22 (hepatocellular carcinoma) and CT-26 (colon carcinoma) tumor models, the combination of Azvudine and an anti-PD-1 antibody resulted in the complete regression of tumors in all treated animals. Mechanistic studies suggest that Azvudine helps to change the tumor microenvironment from an immunosuppressed ('cold') state to an immune-active ('hot') state, thereby enhancing the efficacy of the anti-PD-1 therapy. nih.gov
Modulation of Drug Transporters (e.g., P-glycoprotein, MRP2, BCRP)
Preclinical research has investigated the interaction between Azvudine (hydrochloride), also known as 2'-deoxy-2'-β-fluoro-4'-azidocytidine (FNC), and key ATP-binding cassette (ABC) transporters, namely P-glycoprotein (P-gp or ABCB1), Multidrug Resistance-Associated Protein 2 (MRP2 or ABCC2), and Breast Cancer Resistance Protein (BCRP or ABCG2). These transporters are crucial in drug absorption, distribution, and elimination. The findings from these in vitro and in situ studies indicate that Azvudine is not only a substrate for these efflux pumps but also a modulator of their expression and function. nih.gov
A key preclinical study investigated the effects of Azvudine on the expression and function of P-gp, MRP2, and BCRP in Caco-2 cells, a human colon adenocarcinoma cell line commonly used as a model for the intestinal barrier. The study found that Azvudine can upregulate the protein expression of all three transporters. This effect was observed to be dependent on both the concentration of Azvudine and the duration of incubation. nih.gov
The functional activity of the upregulated transporters was also confirmed. The study utilized probe substrates to measure the activity of MRP2 and BCRP. A lower uptake of 5 (and 6)-Carboxy-2',7'-dichlorofluorescein (CDF), a substrate for MRP2, and BODIPY-prazosin, a substrate for BCRP, was observed in cell monolayers treated with Azvudine, indicating enhanced efflux activity of these transporters. nih.gov
Furthermore, to determine if Azvudine itself is a substrate for these transporters, an in situ single-pass intestinal perfusion model was employed. The results demonstrated that the intestinal absorptive coefficient (Peff) of Azvudine significantly increased when co-administered with inhibitors of P-gp, MRP2, and BCRP. This suggests that these transporters are actively involved in the efflux of Azvudine from intestinal cells, thereby limiting its absorption. nih.gov
These preclinical findings suggest a dual role for Azvudine in relation to these key drug transporters: it is both a substrate and an inducer. The induction of P-gp, MRP2, and BCRP by Azvudine could have implications for drug-drug interactions, potentially affecting the absorption and disposition of other co-administered drugs that are also substrates for these transporters. nih.gov
Detailed Research Findings
The preclinical investigation into Azvudine's effects on drug transporters revealed the following key findings:
Concentration- and Time-Dependent Upregulation: Azvudine was shown to increase the protein expression of P-gp, MRP2, and BCRP in Caco-2 cells. This upregulation was more pronounced at higher concentrations of Azvudine and with longer incubation periods. nih.gov
Functional Induction of Transporters: The increased protein expression translated to enhanced functional activity of the transporters. This was evidenced by a decreased intracellular accumulation of specific substrates for MRP2 and BCRP in Azvudine-treated cells. nih.gov
Azvudine as a Substrate: The involvement of P-gp, MRP2, and BCRP in the efflux of Azvudine was confirmed in an in situ intestinal perfusion model. The presence of inhibitors for these transporters led to a significant increase in the intestinal absorption of Azvudine. nih.gov
The following tables summarize the qualitative findings from the preclinical studies on the interaction of Azvudine with P-glycoprotein, MRP2, and BCRP. Quantitative data from the primary literature, such as fold-change in expression or specific IC50/EC50 values, are not publicly available in the reviewed literature.
Table 1: Effect of Azvudine on the Expression and Function of Drug Transporters in Caco-2 Cells
| Transporter | Effect on Protein Expression | Effect on Functional Activity |
| P-glycoprotein (P-gp) | Upregulation | Not directly measured with a specific substrate in the available summary |
| MRP2 | Upregulation | Increased efflux (lower uptake of CDF) |
| BCRP | Upregulation | Increased efflux (lower uptake of BODIPY-prazosin) |
Data derived from in vitro studies on Caco-2 cells. The effects were reported to be concentration- and time-dependent. nih.gov
Table 2: Effect of Transporter Inhibitors on the Intestinal Absorption of Azvudine
| Transporter Inhibitor | Effect on Azvudine Intestinal Absorptive Coefficient (Peff) | Implication |
| P-glycoprotein (P-gp) Inhibitor | Significant Increase | Azvudine is a substrate of P-gp |
| MRP2 Inhibitor | Significant Increase | Azvudine is a substrate of MRP2 |
| BCRP Inhibitor | Significant Increase | Azvudine is a substrate of BCRP |
Data derived from an in situ single-pass intestinal perfusion model. nih.gov
Investigation of Resistance Mechanisms and Overcoming Strategies
In Vitro Selection of Viral Resistance to Azvudine (hydrochloride)
The potential for HIV-1 to develop resistance to Azvudine has been investigated through in vitro selection studies. In these experiments, the virus is cultured in the presence of gradually increasing concentrations of the drug, a method known as dose escalation, to select for resistant variants. frontiersin.orgnih.gov
One such study initiated the selection process with a low concentration of Azvudine (1 nM) and progressively increased the dose as viral breakthrough was observed. frontiersin.orgnih.gov By the 21st passage (P-21), the virus was able to replicate in the presence of 32 nM Azvudine. Phenotypic analysis of this selected viral strain revealed a significant decrease in susceptibility to the drug. The 50% effective concentration (EC₅₀) of Azvudine against the P-21 virus was 80.82 nM, which represents a 735-fold increase in resistance compared to its activity against the wild-type HIV-1IIIB strain. frontiersin.orgnih.gov This demonstrates that, like other nucleoside reverse transcriptase inhibitors (NRTIs), sustained selective pressure from Azvudine can lead to the emergence of highly resistant viral strains in vitro.
| Virus Strain | Drug | EC₅₀ (nM) | Fold Change in Resistance |
|---|---|---|---|
| Wild-Type HIV-1IIIB | Azvudine | 0.11 (Approx.) | - |
| Azvudine-Selected (P-21) | Azvudine | 80.82 | 735 |
Identification and Characterization of Resistance-Associated Mutations (e.g., M184I/V in HIV-1 Reverse Transcriptase)
Genotypic analysis of Azvudine-resistant viral strains has identified specific mutations within the HIV-1 reverse transcriptase (RT) enzyme that are responsible for the reduced susceptibility. The primary mutation associated with Azvudine resistance is at codon 184 of the RT gene. frontiersin.orgnih.gov
During in vitro selection studies, the frequency of the M184I mutation (a change from methionine to isoleucine) increased as the induction time and drug concentration progressed, suggesting it is a key mutation selected by Azvudine treatment. frontiersin.orgnih.gov In a comparative selection with lamivudine (B182088), both M184I and M184V (methionine to valine) mutations were observed, with M184V occurring at a higher frequency. frontiersin.orgnih.gov
| Mutation | Effect on Azvudine Susceptibility | Note |
|---|---|---|
| M184I | Primary mutation selected by Azvudine in vitro. | Frequency increases with prolonged drug exposure. frontiersin.orgnih.gov |
| M184V | Causes a ~250-fold reduction in susceptibility. | Despite the fold-change, Azvudine remains active at nanomolar concentrations. frontiersin.orgnih.gov |
Cross-Resistance Profiles with Other Nucleoside Analogs
An important aspect of a new antiviral agent is its activity against viral strains that are already resistant to existing drugs. Studies have shown that Azvudine maintains good activity against HIV-1 strains with certain NRTI-resistance mutations. It has demonstrated potent inhibition of strains carrying the L74V and T69N mutations. frontiersin.orgnih.gov
The most significant finding relates to the M184V mutation, which causes high-level resistance to lamivudine and emtricitabine. Azvudine exhibits significant activity against the M184V mutant virus. In one study, the EC₅₀ for Azvudine against an M184V-containing strain was 27.45 nM. frontiersin.org In contrast, lamivudine was unable to inhibit the replication of the same virus at concentrations exceeding 800,000 nM (800 µM). frontiersin.org This suggests a lack of complete cross-resistance and indicates that Azvudine could be a viable treatment option for patients who have developed resistance to lamivudine or emtricitabine.
| Resistant Strain (Mutation) | Drug | EC₅₀ | Clinical Implication |
|---|---|---|---|
| HIV-1LAV-M184V | Azvudine | 27.45 nM | Retains potent activity. frontiersin.org |
| Lamivudine (3TC) | >800 µM | High-level resistance. frontiersin.org | |
| NRTI-Resistant (L74V) | Azvudine | Potent Inhibition | Effective against certain NRTI-resistant strains. frontiersin.orgnih.gov |
| NRTI-Resistant (T69N) | Azvudine | Potent Inhibition | Effective against certain NRTI-resistant strains. frontiersin.orgnih.gov |
Structural and Molecular Basis of Resistance (e.g., steric hindrance in mutant reverse transcriptase)
The molecular mechanism underlying resistance to Azvudine conferred by the M184I/V mutations has been elucidated through structural modeling analyses. Resistance is primarily caused by steric hindrance within the dNTP-binding site of the mutant reverse transcriptase enzyme. frontiersin.orgnih.gov
The amino acids at position 184, valine (V) and isoleucine (I), possess β-branched side chains. When these mutations are present, the bulky side chains clash with the drug molecule, specifically interfering with the β-L-oxathialone ring of cytidine (B196190) analogs. researchgate.net Molecular modeling suggests that this steric hindrance is more pronounced with the M184I mutation compared to the M184V mutation when interacting with Azvudine, which is attributed to the presence of Azvudine's unique azido (B1232118) group. frontiersin.orgnih.govnih.gov This steric conflict makes it energetically unfavorable for the mutant RT enzyme to bind and incorporate the phosphorylated form of Azvudine into the growing viral DNA chain, thereby allowing the enzyme to preferentially select the natural deoxynucleoside triphosphate and continue DNA synthesis. nih.gov
Preclinical Strategies to Mitigate Resistance Development
Mitigating the development of antiviral drug resistance is a cornerstone of modern therapeutic strategy. While specific preclinical studies aimed solely at preventing Azvudine resistance are not extensively detailed, general principles applied to NRTIs are relevant. The primary preclinical strategy to delay or prevent the emergence of resistance is the investigation of combination therapies. frontiersin.orghilarispublisher.com
Preclinical evaluations combining Azvudine with other antiretroviral agents from different classes (e.g., non-nucleoside reverse transcriptase inhibitors, protease inhibitors, or integrase inhibitors) are critical. Such studies aim to demonstrate synergistic or additive effects, where the combination of drugs suppresses viral replication so profoundly that the probability of resistance mutations emerging is significantly reduced. frontiersin.org By targeting multiple stages of the viral life cycle simultaneously, combination therapy creates a higher barrier to the development of resistance. hilarispublisher.com
Furthermore, the development of novel agents like Azvudine, which demonstrate activity against common resistance mutations such as M184V, is itself a key strategy. frontiersin.orgnih.gov Ongoing preclinical research focuses on designing next-generation inhibitors with improved resistance profiles and novel mechanisms of action to provide future therapeutic options. frontiersin.org
Computational and Structural Biology Approaches
Molecular Docking Studies of Azvudine Triphosphate with Viral Enzymes (e.g., Reverse Transcriptase, RdRp)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Azvudine, its active form, Azvudine triphosphate (FNC-TP), is docked into the active sites of viral enzymes to understand its binding affinity and interaction patterns.
Studies have evaluated the inhibitory effects of FNC-TP across several viral polymerases. The efficiency of its incorporation, a key measure of its potential as an inhibitor, varies among different viral enzymes. Research demonstrates that FNC-TP is efficiently incorporated by HIV-1 reverse transcriptase (RT). nih.gov The selectivity values for FNC-TP relative to its natural counterpart, dCTP, were 2.6 with an RNA template and 3.2 with a DNA template, indicating comparable substrate utilization by HIV-1 RT. nih.gov
In contrast, its incorporation by RNA-dependent RNA polymerase (RdRp) from other viruses is less efficient. The relative efficiency of FNC-TP incorporation follows the order: HIV-1 RT > hepatitis C virus (HCV) RdRp > respiratory syncytial virus (RSV) RdRp > dengue virus type 2 (DENV-2) RdRp ≫ SARS-CoV-2 RdRp. nih.gov Upon incorporation, it functions as a chain-terminator for all tested polymerases. nih.gov This poor substrate utilization by SARS-CoV-2 RdRp suggests that direct inhibition of this enzyme is not its primary mechanism of action against COVID-19. nih.gov
While direct docking studies on viral enzymes are crucial, related research in the context of COVID-19 has explored Azvudine's interaction with human host proteins. In one such study, molecular docking was used to evaluate the binding of Azvudine to ten key human hub gene targets implicated in COVID-19 pathology. tmrjournals.comtmrjournals.com The results indicated favorable binding energies, suggesting potential interactions that could contribute to its therapeutic effects. tmrjournals.comtmrjournals.com The binding was primarily stabilized by the formation of hydrogen bonds. tmrjournals.comtmrjournals.com
Binding Energies of Azvudine with Human Protein Targets Implicated in COVID-19
| Target Protein | Binding Energy (kcal/mol) |
|---|---|
| RHOA | -10.09 |
| PPARG | -9.23 |
| NOS3 | -8.76 |
| MAPK14 | -8.45 |
| HRAS | -8.42 |
| AKT1 | -8.38 |
| MMP9 | -8.18 |
| EGFR | -8.08 |
| MAPK8 | -7.98 |
| ALB | -7.74 |
These docking studies, whether on viral or human targets, are fundamental in predicting the binding affinity and mode of action, thereby guiding further experimental validation. tmrjournals.com
Structure-Activity Relationship (SAR) Studies for Antiviral Potency and Selectivity
Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. frontiersin.org For Azvudine, SAR analyses help to identify the key chemical moieties responsible for its antiviral potency and selectivity, and to explain its activity against drug-resistant viral strains.
The unique structure of Azvudine, a cytidine (B196190) analog with a 2′-β-fluoro and a 4′-azido substitution, is central to its function. nih.gov Unlike many nucleoside reverse transcriptase inhibitors (NRTIs), Azvudine retains a 3′-OH group, which is typically necessary for chain elongation. nih.gov However, the 4′-azido group is thought to function as a non-obligate chain-terminator, halting the synthesis of the viral DNA strand after its incorporation. nih.gov
A key area of SAR for Azvudine involves its performance against resistant HIV-1 strains, particularly the M184V and M184I mutations that confer high-level resistance to other NRTIs like Lamivudine (B182088) (3TC). nih.govresearchgate.net Azvudine remains significantly more active against these resistant mutants. nih.gov Molecular modeling suggests that the steric hindrance caused by Azvudine's azido (B1232118) group is more pronounced in the M184I mutant active site compared to M184V, contributing to differential resistance profiles. researchgate.net This distinct resistance pattern highlights the importance of Azvudine's specific structural features in overcoming common resistance mechanisms. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build mathematical models that correlate the chemical structure of compounds with their biological activities. jocpr.com These models use physicochemical properties or structural features, known as descriptors, to predict the activity of new or untested compounds. wikipedia.org
The general steps in QSAR modeling include:
Dataset Preparation: A set of molecules with known biological activities is selected. nih.gov
Descriptor Calculation: Various molecular descriptors (e.g., lipophilicity, electronic properties, size, shape) are calculated for each molecule. wikipedia.orgnih.gov
Model Development: Statistical methods like multiple linear regression (MLR) or machine learning techniques are used to create a mathematical equation relating the descriptors to the biological activity. nih.govchemmethod.com
Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. chemmethod.com
QSAR is a powerful tool in drug discovery for virtual screening, lead optimization, and predicting pharmacokinetic and toxicological properties. jocpr.com While QSAR studies are widely applied to antiviral agents, including HIV-1 inhibitors, specific, publicly available QSAR models developed for Azvudine and its analogs were not detailed in the consulted research. chemmethod.com The development of such models would be a valuable step in designing next-generation analogs with enhanced potency and improved resistance profiles.
The specific substituents on the furanose ring of Azvudine are critical to its biological activity. The 2′-deoxy-2′-β-fluoro and 4′-azidocytidine structure is key to its mechanism. nih.govtmrjournals.com
4′-Azido Group: This modification is a defining feature of Azvudine. Nucleoside analogs with a 4′-azido substitution are known to act as non-obligate chain-terminators. nih.gov This group is crucial for its potent antiviral activity and its ability to overcome resistance mutations like M184V/I in HIV-1 RT. nih.govresearchgate.net Molecular modeling indicates that this azido group creates steric hindrance within the active site of resistant enzymes, which is a key difference compared to drugs like Lamivudine. researchgate.net
2′-β-Fluoro Group: While HIV-1 RT incorporates 2′-deoxynucleotides, viral RdRps typically recognize ribonucleotides with a 2′-α-hydroxyl group. nih.gov Azvudine lacks this 2′-α-hydroxyl and instead has a 2′-β-fluoro substitution. nih.gov This feature influences its substrate specificity, contributing to its high efficiency as a substrate for HIV-1 RT but poor efficiency for SARS-CoV-2 RdRp. nih.gov
Modifications to related nucleoside analogs, such as Zidovudine (AZT), have been extensively explored to enhance activity and reduce toxicity. researchgate.net These strategies include modifying the azido group, the furanose ring, or creating hybrid molecules. researchgate.netnih.gov Similar systematic modification of Azvudine's core structure could lead to the discovery of new agents with an even broader spectrum of activity or improved selectivity.
Molecular Dynamics Simulations of Compound-Target Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.goviau.ir In drug discovery, MD simulations provide detailed insights into the dynamic interactions between a ligand (like Azvudine) and its protein target. nih.gov These simulations can reveal the stability of the drug-target complex, the role of water molecules in the binding site, and the conformational changes that occur upon binding, which are often missed by static methods like docking. nih.gov
For NRTIs like Azvudine, MD simulations can be particularly useful for understanding the mechanisms of drug resistance. For example, ab initio MD simulations of the HIV-1 RT binding site have been used to investigate the functional role of key amino acid residues involved in resistance. nih.gov Such studies have revealed complex hydrogen bond networks involving water molecules that are crucial for substrate recognition and can be disrupted by mutations (e.g., Gln151→Met), leading to drug resistance. nih.gov Simulations can also shed light on the importance of specific interactions, such as a low-barrier hydrogen bond between Lys65 and the gamma-phosphate of the incoming nucleotide, the absence of which in a mutant can confer resistance. nih.gov
While specific, detailed MD simulation studies focused exclusively on the Azvudine-enzyme complex are not extensively documented in the available literature, this technique represents a powerful tool to further probe its mechanism of action. Applying MD simulations to Azvudine triphosphate bound to both wild-type and mutant viral polymerases would illuminate the atomic-level details of its potent inhibitory activity and its effectiveness against resistant strains.
Advanced Research Directions and Future Perspectives
Design and Synthesis of Novel Azvudine Analogs for Enhanced Efficacy
The quest to enhance the therapeutic index of Azvudine has led to the strategic design and synthesis of novel analogs. A key approach involves modifications at the 4'-position of the nucleoside structure. The introduction of different functional groups at this position can significantly influence the molecule's electronic properties and conformational shape, leading to improved activity against viral enzymes and drug-resistant strains.
One notable example is the synthesis of 2′-Deoxy-2′-β-fluoro-4′-azido-5-fluorouridine, a new pyrimidine (B1678525) nucleoside analog of Azvudine. This compound has demonstrated promising antiviral activity against HIV-1 in preclinical studies. The synthesis of such analogs is a multi-step process, often starting from a precursor like 1,3,5-O-tribenzoyl-2-deoxy-2-fluoro-D-arabinofuranoside. Through a series of chemical reactions, including bromination and coupling with a silylated nucleobase, followed by modifications to the sugar moiety, researchers can generate a diverse library of Azvudine analogs for biological evaluation.
Furthermore, the synthesis of 4′-substituted carbocyclic uracil (B121893) derivatives and their monophosphate prodrugs represents another avenue of exploration. While a recent study on a series of these compounds did not show significant activity against a panel of RNA viruses, the low cytotoxicity of these analogs encourages further structural modifications to identify potent antiviral agents. mdpi.com
Table 1: Examples of Synthesized Azvudine Analogs and Their Potential
| Analog Name | Key Structural Modification | Investigated Activity | Reference |
| 2′-Deoxy-2′-β-fluoro-4′-azido-5-fluorouridine | 5-fluorouracil base | Anti-HIV-1 | N/A |
| 4′-Ethynyl-2′-deoxyadenosine (Islatravir) | 4'-ethynyl group on an adenosine (B11128) scaffold | Long-acting anti-HIV | N/A |
| 4′-Substituted Carbocyclic Uracil Derivatives | Carbocyclic ring instead of a sugar moiety | Broad-spectrum antiviral (initial screen) | mdpi.com |
This table is for illustrative purposes and includes examples of nucleoside analog strategies relevant to Azvudine research.
Exploration of Unexplored Antiviral and Anti-tumor Targets
The therapeutic versatility of Azvudine stems from its ability to inhibit key viral enzymes. Its primary mechanism of action is the inhibition of reverse transcriptase in viruses like HIV and Hepatitis B virus (HBV), and RNA-dependent RNA polymerase (RdRp) in RNA viruses such as Hepatitis C virus (HCV) and SARS-CoV-2. patsnap.comnih.gov Once inside a host cell, Azvudine is phosphorylated to its active triphosphate form, which is then incorporated into the growing viral DNA or RNA chain, causing premature termination and halting replication. patsnap.com
Beyond these established targets, research is venturing into unexplored territories. A significant area of interest is the potential of Azvudine to inhibit the activity of human endogenous retroviruses (HERVs). frontiersin.org HERVs are remnants of ancient retroviral infections integrated into the human genome and their aberrant expression has been linked to various cancers, including melanoma, breast cancer, and ovarian cancer. nih.govmdpi.com By targeting the reverse transcriptase activity associated with HERVs, Azvudine may offer a novel therapeutic strategy for these malignancies. frontiersin.org
In the context of oncology, Azvudine's effects on the tumor microenvironment (TME) are a burgeoning field of study. In preclinical models of hepatocellular carcinoma (HCC), Azvudine has been shown to directly inhibit tumor cell proliferation and modulate the TME by increasing the presence of beneficial CD4+ and CD8+ T cells. nih.gov This suggests that Azvudine may not only have a direct cytotoxic effect on cancer cells but also enhance the body's own immune response against the tumor.
Conceptual Research on Advanced Delivery Systems (e.g., Prodrug Strategies, Long-acting Formulations)
To optimize the pharmacokinetic profile and enhance the delivery of Azvudine, researchers are exploring advanced drug delivery systems. Azvudine itself is considered a nucleoside-based prodrug, designed for efficient oral absorption and subsequent conversion to its active form within the body. nih.gov
Further advancements in this area include the development of targeted prodrugs. These strategies involve attaching specific moieties to the Azvudine molecule to facilitate its transport to particular tissues or cell types, thereby increasing its efficacy at the site of action while minimizing systemic side effects.
The development of long-acting formulations is another critical research direction, particularly for its application in HIV prevention and treatment. Long-acting injectables or implants could provide sustained therapeutic concentrations of Azvudine over extended periods, improving patient adherence and offering a more convenient treatment regimen. acs.org While specific long-acting formulations of Azvudine are still in early stages of development, research into similar nucleoside analogs, such as Islatravir, provides a strong conceptual framework. acs.org
Nanotechnology-based delivery systems, such as liposomes and nanoparticles, are also being conceptually explored. These carriers can encapsulate Azvudine, protecting it from degradation, improving its solubility, and potentially enabling targeted delivery to viral reservoirs or tumor sites. longdom.org Studies on liposomal and nanoparticle formulations of other nucleoside reverse transcriptase inhibitors, like Zidovudine, have shown improved bioavailability and reduced toxicity, suggesting a promising path for Azvudine. longdom.orgitmedicalteam.pleurekaselect.comnih.gov
Methodological Advancements in Azvudine (hydrochloride) Research
Robust and sensitive analytical methods are crucial for the preclinical and clinical development of any pharmaceutical compound. In the case of Azvudine, significant progress has been made in developing advanced analytical techniques for its quantification in biological matrices.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for accurately measuring Azvudine concentrations in human plasma. magtechjournal.comnih.gov Researchers have established and validated simple, fast, and reliable LC-MS/MS methods that allow for the precise determination of Azvudine levels. magtechjournal.comnih.gov These methods typically involve a straightforward sample preparation step, such as protein precipitation, followed by chromatographic separation and mass spectrometric detection. magtechjournal.comnih.gov
For instance, one validated method utilizes a Waters Atlantis® T3 column for separation and an isocratic elution program, achieving a good linear relationship for Azvudine within a calibration range of 2.0 - 2000.0 ng/mL. nih.gov Another established LC-MS/MS method demonstrates linearity within the range of 0.10-20.00 ng·mL-1, highlighting the sensitivity of these techniques. magtechjournal.com The development of such sensitive and accurate methods is essential for pharmacokinetic studies, therapeutic drug monitoring, and ensuring optimal dosing in clinical practice. magtechjournal.comnih.gov
Expanding Preclinical Research to New Pathogens and Oncological Indications
The broad-spectrum antiviral activity of Azvudine has prompted its preclinical evaluation against a range of pathogens beyond its initial targets. It has shown potent inhibitory effects on both wild-type and drug-resistant strains of HIV-1 and HIV-2. nih.govnih.gov Furthermore, its efficacy against other RNA viruses, including enterovirus 71 (EV71) and various coronaviruses like HCoV-OC43 and SARS-CoV-2, has been demonstrated in vitro. nih.govnih.gov
The antitumor potential of Azvudine is a rapidly evolving area of research. Preclinical studies have shown that Azvudine can inhibit the proliferation of various cancer cell lines. frontiersin.org Its efficacy in animal models of hepatocellular carcinoma (HCC) is particularly noteworthy, where it has been shown to suppress tumor growth. nih.gov Retrospective analyses of clinical data have also suggested that Azvudine may offer clinical benefits to patients with pre-existing cancers who are being treated for COVID-19. nih.govjcancer.org Building on these findings, Genuine Biotech is developing Azvudine for the treatment of hematological malignancies such as myeloma, lymphoma, and acute leukemia, based on its dual mechanism of inhibiting DNA synthesis in tumor cells and enhancing immune function. genuine-bio.com Further preclinical studies are warranted to explore its efficacy in other solid tumors, such as pancreatic and colorectal cancer, and to elucidate the full spectrum of its oncological applications.
Compound Table
Q & A
Q. What is the mechanism of action of azvudine hydrochloride as a nucleoside reverse transcriptase inhibitor (NRTI)?
this compound inhibits viral replication by competing with natural nucleotides for incorporation into viral RNA/DNA. Its active triphosphate form binds to the RNA-dependent RNA polymerase (RdRp) of HIV-1, terminating chain elongation due to the absence of a 3'-hydroxyl group. Key evidence includes its EC50 values of 0.03–6.92 nM against HIV-1 and 0.018–0.025 nM against HIV-2 in vitro, demonstrating potent inhibition .
Q. How do resistance mutations (e.g., M184I/V) affect azvudine's antiviral efficacy?
The M184V mutation reduces azvudine’s susceptibility by 250-fold, while M184I confers partial resistance. This is determined via in vitro induced resistance assays using HIV-1 strains under selective pressure. Molecular modeling suggests the azido group of azvudine creates steric hindrance with the M184 residue, favoring the M184I mutation over M184V .
Q. What experimental design is recommended for in vitro antiviral activity assays?
Use C8166 T-cell lines or peripheral blood mononuclear cells (PBMCs) infected with HIV-1/2. Measure viral replication via p24 antigen ELISA or RT-PCR after 48–72 hours of exposure to azvudine (0.01–10 nM). Include positive controls (e.g., zidovudine) and validate with dose-response curves .
Q. What safety protocols are critical when handling this compound in the lab?
Follow OSHA HCS guidelines: Use PPE (nitrile gloves, P95 respirators), avoid aerosol formation, and ensure local exhaust ventilation. In case of skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes. Store in airtight containers away from incompatible materials .
Q. How is azvudine quantified in pharmacokinetic studies?
Use HPLC with UV detection (e.g., 254 nm) and a C18 column. Prepare a standard curve (1–100 µg/mL) in PBS or plasma. Validate recovery rates (>90%) and limit of detection (LOD < 0.1 µg/mL) using spiked samples .
Advanced Research Questions
Q. How can resistance mechanisms to azvudine be modeled computationally?
Perform molecular dynamics simulations of HIV-1 RT bound to azvudine-triphosphate. Analyze hydrogen bonding and steric clashes at the active site (e.g., residues K65, Y115, M184). Compare binding free energies (ΔG) between wild-type and mutant RT using MM-PBSA/GBSA methods .
Q. What experimental approaches assess azvudine's synergism with other antiretrovirals?
Use the Chou-Talalay combination index (CI) method. Combine azvudine (0.01–1 nM) with tenofovir or efavirenz (1–100 nM) in PBMCs. Calculate CI values via CalcuSyn software: CI < 1 indicates synergism. Validate with viral load reduction assays .
Q. How does azvudine's in vivo efficacy correlate with in vitro data in preclinical models?
Conduct oral bioavailability studies in rodents (e.g., Sprague-Dawley rats) at 1–10 mg/kg. Measure plasma concentrations via LC-MS/MS and compare with EC90 values. Note discrepancies due to protein binding or first-pass metabolism .
Q. What statistical methods are used to analyze mutation rates under azvudine selection pressure?
Apply Poisson distribution to quantify mutation frequencies in viral quasispecies. Sequence RT regions from treated vs. untreated cultures using next-gen sequencing. Use Fisher’s exact test to compare mutation prevalence (p < 0.05) .
Q. How can molecular dynamics predict azvudine's efficacy against emerging viral variants?
Simulate RT structures from clinical isolates (e.g., HIV-1 CRF07_BC). Compare azvudine’s binding affinity with legacy NRTIs using free-energy perturbation (FEP) calculations. Validate predictions with phenotypic resistance assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
